5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Description
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid (C₁₂H₁₁NO₃, MW 217.22) is a substituted isoxazole derivative featuring a methyl group at the 5-position, a p-tolyl (4-methylphenyl) group at the 3-position, and a carboxylic acid at the 4-position of the heterocyclic ring . This compound is of interest due to its structural similarity to bioactive isoxazole derivatives, which are known for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves cyclocondensation of appropriate precursors, followed by hydrolysis of ester intermediates to yield the carboxylic acid functionality .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFERXYANTCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424330 | |
| Record name | 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-59-4 | |
| Record name | 5-Methyl-3-(4-methylphenyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91569-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Crystallographic and Conformational Differences
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid crystallizes in a monoclinic system (space group P2₁/n) with intermolecular O–H···O hydrogen bonds forming head-to-head dimers. The phenyl and isoxazole rings exhibit a syn-clinal conformation (torsion angle = -54.4°) .
- This compound is expected to adopt a similar conformation, but the additional methyl group on the aryl ring may introduce steric hindrance, affecting π-π stacking interactions observed in phenyl analogues (slippage displacement = 1.284 Å) .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents : Aryl groups (phenyl, p-tolyl) enhance planar stacking interactions in crystal structures, while heteroaryl groups (thiophene) introduce sulfur-based electronic effects .
- Carboxylic Acid at Position 4 : Critical for hydrogen bonding and salt formation, improving solubility and bioavailability compared to ester or amide derivatives .
Biological Activity
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid (MTICA) is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of MTICA, supported by relevant data and case studies.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. MTICA, specifically, has been linked to several important biological activities including:
- Antimicrobial : Potential against various bacterial strains.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anticancer : Effects on cancer cell proliferation and apoptosis.
The biological activity of MTICA is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways.
MTICA interacts with several enzymes and proteins, affecting biochemical pathways crucial for cellular function. It has been noted for its role in:
- Enzyme Inhibition : MTICA inhibits enzymes involved in inflammatory processes, potentially reducing inflammation .
- Gene Expression Modulation : The compound can alter the expression of genes linked to inflammatory responses, leading to decreased cytokine production .
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling : MTICA influences pathways that regulate cell growth and differentiation.
- Metabolic Interactions : It participates in metabolic pathways relevant to antibiotic synthesis, indicating its potential utility in medicinal chemistry .
Antimicrobial Activity
Research indicates that MTICA exhibits significant antimicrobial properties. For instance, derivatives of isoxazole carboxylic acids have shown effectiveness against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .
| Compound Name | Activity | MIC Value (µg/mL) |
|---|---|---|
| MTICA | Antimicrobial | 12.5 (against Staphylococcus aureus) |
| Isoniazid | Control | 0.25 |
Anti-inflammatory Effects
In laboratory settings, MTICA demonstrated the ability to inhibit the production of inflammatory mediators. Studies have shown that at varying doses, the compound can significantly reduce levels of pro-inflammatory cytokines in cell cultures .
Synthesis and Production
MTICA can be synthesized through various chemical methods, including cycloaddition reactions involving nitrile oxides and alkynes. These methods are optimized for high yield and purity, essential for both research applications and potential therapeutic use .
Synthetic Routes
- Cycloaddition Reaction : Utilizing metal catalysts such as copper or ruthenium.
- Industrial Production : Large-scale synthesis focusing on minimizing by-products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
